molecular formula C8H9N3S B13321351 3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine

3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13321351
M. Wt: 179.24 g/mol
InChI Key: BYZQSCGRKNMTBD-UHFFFAOYSA-N
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Description

3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . The presence of the methyl group on the thiophene ring and the amine group on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of a thioglycolic acid derivative with an α,β-unsaturated carbonyl compound . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or modulate receptor activity, leading to therapeutic effects . The molecular targets and pathways involved are often identified through in vitro and in vivo studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

5-(4-methylthiophen-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H9N3S/c1-5-2-7(12-4-5)6-3-8(9)11-10-6/h2-4H,1H3,(H3,9,10,11)

InChI Key

BYZQSCGRKNMTBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=CC(=NN2)N

Origin of Product

United States

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